(2S)-1,1-二甲氧基丙烷-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of chiral amines similar to "(2S)-1,1-dimethoxypropan-2-amine" often involves multi-step processes that introduce or preserve chirality. A notable method for synthesizing chiral amino acids, which share functional group similarities, involves the quenching of a chiral glycine titanium enolate with trimethyl orthoformate, achieving high overall yields (Demong & Williams, 2002).

Molecular Structure Analysis

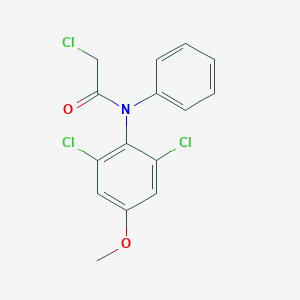

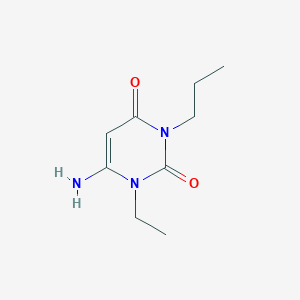

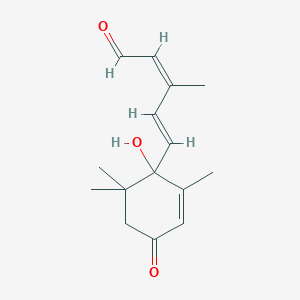

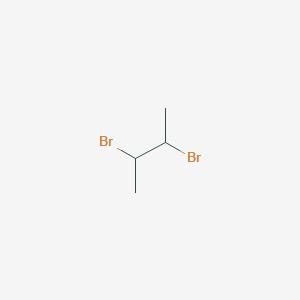

Understanding the molecular structure of "(2S)-1,1-dimethoxypropan-2-amine" requires analyzing its chiral center and the impact on its chemical behavior. Chiral molecules like this amine exhibit specific optical activities that are crucial in their application in enantioselective synthesis. The stereochemistry influences its interactions and reactivity with chiral and achiral molecules.

Chemical Reactions and Properties

Chiral amines participate in a variety of chemical reactions, including alkylation, acylation, and condensation, often acting as intermediates in the synthesis of pharmacologically active molecules. Their chemical properties are defined by the presence of the amine group, which is a site for nucleophilic attack, and the dimethoxy groups, which can influence the molecule's electronic environment and steric hindrance. For instance, the reaction of aryl amines with 2,2-dimethoxypropane in the presence of bismuth triflate under solvent-free conditions to produce dihydroquinolines demonstrates the versatility of similar structures in synthesizing heterocyclic compounds (Yadav et al., 2007).

科学研究应用

催化应用和有机合成

二氢喹啉和苯并二氮杂卓的合成:在无溶剂条件下,三氟甲磺酸铋催化的芳基胺与 2,2-二甲氧基丙烷 (2,2-DMP) 缩合,生成 1,2-二氢喹啉。类似地,与邻苯二胺缩合生成苯并二氮杂卓,展示了其在合成复杂杂环化合物中的用途 (J. Yadav 等,2007).

氨基酸的不对称合成:该化合物已被用于氨基-3,3-二甲氧基丙酸的不对称合成中,展示了其作为有机合成中手性构件块的多功能性 (D. Demong & Robert M. Williams,2002).

镍(II)配合物的合成:对具有四齿配体的 N(胺)2S(硫醇盐) 配位的单核和双核镍(II)配合物的结构和光谱特征的研究,突出了其在创造具有独特磁性和电子性质的材料中的潜力 (R. T. Stibrany 等,2005).

化学表征和材料科学

手性构型分配:一项关于通过 CD 敏感的二聚锌卟啉主体对仲胺进行绝对构型分配的研究,强调了其在确定手性仲胺的绝对构型中的重要性,这对于药物研究和材料科学至关重要 (Xuefei Huang 等,2002).

新型合成方法:用于聚丙烯催化剂中电子给体的二醚-酯共轭化合物的合成方法开发。这项研究显示了其在提高材料生产过程的效率和可持续性方面的效用 (Jian-Jun Hu,2013).

生物医学和分析化学

抗肿瘤剂合成:3,4-亚甲二氧基-5,4'-二甲氧基-3'-氨基-Z-芪和衍生的氨基酸酰胺用于抗肿瘤剂的合成。这项工作阐明了其在针对癌症的新型治疗剂开发中的潜力 (G. Pettit 等,2003).

生物基环氧树脂固化剂:对用作环氧树脂中固化剂的伯胺基团官能化的低聚丁二烯的研究。这项研究有助于开发用于各种应用的可持续和生物基材料 (R. Auvergne 等,2012).

属性

IUPAC Name |

(2S)-1,1-dimethoxypropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2/c1-4(6)5(7-2)8-3/h4-5H,6H2,1-3H3/t4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOKAVHTSXSLNB-BYPYZUCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(OC)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(OC)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-1,1-dimethoxypropan-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

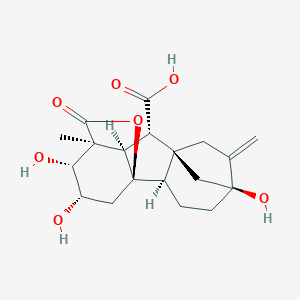

![2-(4-chlorophenoxy)-2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide](/img/structure/B42601.png)

![7,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B42615.png)